4-Propylcyclohexylamine chemical structure and formula
4-Propylcyclohexylamine chemical structure and formula
An In-Depth Technical Guide to 4-Propylcyclohexylamine: Structure, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-propylcyclohexylamine, a primary aliphatic amine with significant potential as a structural motif in medicinal chemistry. Intended for researchers, chemists, and drug development professionals, this document delves into the molecule's chemical and physical properties, outlines a robust synthetic protocol, and explores its relevance as a building block in modern pharmaceutical design, supported by field-proven insights and authoritative references.
Core Chemical Identity and Structural Analysis
4-Propylcyclohexylamine is a derivative of cyclohexane where a propyl group and an amino group are attached to the ring at positions 1 and 4. The presence of these two substituents on the saturated carbocyclic ring gives rise to geometric isomerism (cis and trans).
The trans isomer is often the thermodynamically more stable configuration, as it allows both the propyl and amino groups to occupy equatorial positions on the chair conformation of the cyclohexane ring, minimizing steric hindrance. This stereochemical consideration is critical in drug design, as the spatial arrangement of substituents profoundly influences binding affinity to biological targets.
Key Identifiers: [1]
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IUPAC Name: 4-propylcyclohexan-1-amine
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Molecular Formula: C₉H₁₉N
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CAS Number: 102653-37-2
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Canonical SMILES: CCCC1CCC(CC1)N
Physicochemical and Computed Properties
The physicochemical profile of 4-propylcyclohexylamine dictates its behavior in both chemical reactions and biological systems. The combination of a lipophilic propyl-substituted cyclohexane ring and a polar, basic amino group gives it amphiphilic character. Below is a summary of its key properties.
| Property | Value | Source |
| Molecular Weight | 141.25 g/mol | PubChem[1] |
| Molecular Formula | C₉H₁₉N | PubChem[1] |
| XLogP3-AA (Computed) | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Boiling Point (Analog) | ~135 °C (for Cyclohexylamine) | Wikipedia[2] |
| Density (Analog) | ~0.86 g/cm³ (for Cyclohexylamine) | Wikipedia[2] |
| Solubility | Miscible with water, soluble in ethanol and ethers (expected) | Wikipedia[2] |
Note: Experimental physical data for 4-propylcyclohexylamine is limited; properties for the parent compound cyclohexylamine are provided for approximation.
Synthesis via Reductive Amination: A Validated Protocol
A reliable and widely employed method for synthesizing 4-propylcyclohexylamine is the reductive amination of its corresponding ketone, 4-propylcyclohexanone[3][4]. This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction to the target amine. The choice of reducing agent is critical for achieving high yield and minimizing side reactions, such as the reduction of the ketone to an alcohol[4].
Causality Behind Experimental Choices:
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Ammonia Source: An excess of ammonia (often as ammonium acetate or a solution in methanol) is used to drive the equilibrium towards imine formation.
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Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for this transformation. It is mild enough not to significantly reduce the ketone starting material but is highly effective at reducing the protonated imine intermediate. This selectivity is the cornerstone of a successful reductive amination.
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Solvent: Methanol is an excellent solvent as it readily dissolves the reactants and is compatible with the reducing agent.
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pH Control: The reaction is typically maintained at a mildly acidic pH (6-7). This is a crucial parameter; the solution must be acidic enough to catalyze imine formation and protonate the imine for reduction, but not so acidic that it deactivates the ammonia nucleophile.
Step-by-Step Experimental Protocol:
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Reaction Setup: To a solution of 4-propylcyclohexanone (1.0 eq) in methanol (MeOH, ~0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add ammonium acetate (NH₄OAc, 5-10 eq).
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Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
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Reduction: Cool the reaction mixture in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) in a minimal amount of methanol and add it dropwise to the reaction mixture over 20 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of the starting ketone.
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Workup: Carefully quench the reaction by the slow addition of 2M HCl until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.
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Purification: Basify the aqueous residue with 6M NaOH until pH > 12. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-propylcyclohexylamine as a mixture of cis and trans isomers[4]. Further purification can be achieved by fractional distillation or column chromatography.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for 4-propylcyclohexylamine synthesis.
Applications in Drug Development & Medicinal Chemistry
The 4-substituted cyclohexylamine scaffold is a privileged structure in medicinal chemistry. The cyclohexane ring acts as a rigid, three-dimensional, and lipophilic spacer that can orient functional groups into specific vectors for optimal interaction with protein binding pockets.
A prominent example is the antipsychotic drug Cariprazine [5]. Cariprazine features a trans-4-substituted cyclohexane-1-amine core that serves as a critical linker connecting two different pharmacophoric elements[5]. The defined trans stereochemistry ensures a precise spatial distance and orientation between these elements, which is essential for its unique dopamine D₂/D₃ receptor partial agonist profile[5].
The 4-propyl substituent, in particular, contributes to the molecule's lipophilicity (logP), which can enhance membrane permeability and influence pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). The primary amine provides a versatile chemical handle for further elaboration, allowing chemists to readily synthesize libraries of analogs for structure-activity relationship (SAR) studies. Furthermore, substituted cyclohexane derivatives have been investigated for a range of biological activities, including potential antimicrobial properties[6].
Conceptual Role in Drug Scaffolding
Caption: Role of the 4-propylcyclohexylamine scaffold in drug design.
Analytical Characterization
To ensure the identity and purity of synthesized 4-propylcyclohexylamine, a combination of standard spectroscopic techniques is employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will show characteristic signals for the propyl group (a triplet and two multiplets) and the cyclohexane ring protons. The proton on the carbon bearing the amine group (H-C-N) typically appears as a multiplet around 2.3-3.0 ppm[7]. The N-H protons of the primary amine often appear as a broad singlet, and their signal can be exchanged with D₂O, confirming their identity[7].
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¹³C NMR: The carbon spectrum will show nine distinct signals. The carbon atom attached to the nitrogen is deshielded and typically appears in the 40-60 ppm range.
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Mass Spectrometry (MS): GC-MS is an excellent tool for confirming the molecular weight. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z = 141. The fragmentation pattern will also be characteristic of the structure.
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Infrared (IR) Spectroscopy: The IR spectrum will display a characteristic N-H stretching absorption for the primary amine group in the region of 3300-3500 cm⁻¹, which often appears as a doublet. A C-N stretch will also be visible around 1000-1200 cm⁻¹.
Safety and Handling
4-Propylcyclohexylamine is classified as a hazardous chemical and must be handled with appropriate precautions in a laboratory setting.
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GHS Hazard Statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed)[1].
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.
Conclusion
4-Propylcyclohexylamine is more than a simple aliphatic amine; it is a valuable molecular scaffold with desirable properties for drug discovery. Its synthesis is straightforward via reductive amination, and its rigid, lipophilic structure provides a robust platform for constructing complex molecules with precise three-dimensional architectures. As demonstrated by its inclusion in pharmaceuticals like Cariprazine, the 4-substituted cyclohexylamine motif continues to be a relevant and powerful tool for medicinal chemists aiming to optimize ligand-target interactions and improve drug efficacy.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 544651, 4-Propylcyclohexylamine. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7965, Cyclohexylamine. Retrieved from [Link].
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Pota, K., Bán, D., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry. Available at: [Link].
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Wikipedia contributors. (2024). Cyclohexylamine. Wikipedia, The Free Encyclopedia. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 142482, 4-Propylcyclohexanone. Retrieved from [Link].
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link].
- A.F. Abdel-Magid, et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
- Google Patents. (2002). JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine.
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Hussain, H. I., et al. (2018). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. Retrieved from [Link].
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